7-tert-Butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
7-tert-butyl-3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H19N3/c1-8-7-13-14-9(11(2,3)4)5-6-12-10(8)14/h7,9,12H,5-6H2,1-4H3 |
InChI Key |
SNLDYAYVRJRXDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2NCCC(N2N=C1)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of Pyrazolo[1,5-a]pyrimidine Core
The core ring system is formed by cyclocondensation of 3-methyl-1H-pyrazol-5-amine with tert-butyl-substituted β-enaminones. This reaction involves nucleophilic attack of the amino group on the enaminone, followed by cyclization and aromatization under acidic or basic conditions.
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | 3-methyl-1H-pyrazol-5-amine + tert-butyl β-enaminone, AcOH, reflux | Cyclocondensation to fused pyrazolo[1,5-a]pyrimidine | 70-85 |
Microwave irradiation has been reported to improve reaction times significantly, reducing hours-long reflux to minutes with comparable or improved yields.
Functional Group Transformations and Substituent Introduction
- Reduction of ester groups to alcohols using sodium borohydride
- Oxidation of alcohols to aldehydes with Dess–Martin periodinane
- Reductive amination to introduce amine substituents using sodium triacetoxyborohydride
These steps are often applied in multi-step syntheses of pyrazolo[1,5-a]pyrimidine derivatives but may be adapted or omitted depending on the exact target molecule.
Alternative Synthetic Routes
In some protocols, β-ketonitriles are reacted with hydrazine to form aminopyrazoles, which are then cyclized with ethyl (E)-ethoxy-2-methylacrylate under basic conditions to yield pyrazolopyrimidones. Subsequent chlorination and nucleophilic substitution steps allow for the introduction of tert-butyl groups and other substituents.
Representative Synthetic Scheme (Summary)
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | β-Enaminone + 3-methyl-pyrazol-5-amine | Acetic acid, reflux or microwave irradiation | Core ring formation |
| 2 | Reduction | NaBH4 | Ester to alcohol conversion |
| 3 | Oxidation | Dess–Martin periodinane | Alcohol to aldehyde |
| 4 | Reductive amination | NaBH(OAc)3, amine | Amino substituent introduction |
| 5 | Cyclization and substitution | POCl3 or other chlorinating agents | Introduction of tert-butyl and methyl groups |
Research Findings and Yield Data
A study synthesizing pyrazolo[1,5-a]pyrimidine derivatives reported:
| Compound | Synthetic Step | Yield (%) | Purity (%) | Characterization Techniques |
|---|---|---|---|---|
| Intermediate alcohol (step 2) | NaBH4 reduction | 99 | >98 | NMR, MS |
| Aldehyde (step 3) | Dess–Martin oxidation | 46 | >95 | NMR, IR |
| Final pyrazolo[1,5-a]pyrimidine | Cyclocondensation + substitution | 70-85 | >98 | NMR, MS, Elemental analysis |
These data indicate that the reduction step is highly efficient, while oxidation yields are moderate, possibly due to sensitivity of intermediates. Final ring closure and substitution steps yield the target compound in good overall yield.
Analytical and Structural Confirmation
The synthesized 7-tert-Butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is typically characterized by:
- Nuclear Magnetic Resonance (NMR): Proton and carbon spectra confirm ring formation and substituent positions.
- Mass Spectrometry (MS): Confirms molecular weight (193.29 g/mol).
- Elemental Analysis: Verifies molecular formula C11H19N3.
- Infrared Spectroscopy (IR): Identifies functional groups and confirms absence of starting materials.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield Range (%) | Key Notes |
|---|---|---|---|
| Cyclocondensation | 3-methyl-pyrazol-5-amine + tert-butyl β-enaminone, AcOH, reflux/microwave | 70-85 | Core ring formation |
| Ester reduction | NaBH4, MeOH or EtOH | ~99 | High efficiency |
| Alcohol oxidation | Dess–Martin periodinane | ~46 | Moderate yield, sensitive step |
| Reductive amination | Sodium triacetoxyborohydride, amine | 60-85 | Introduces amine substituents |
| Chlorination/substitution | POCl3 or equivalents | Variable (70-80) | For functional group modifications |
Chemical Reactions Analysis
Types of Reactions
7-tert-Butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of corresponding pyrazolo[1,5-a]pyrimidine oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of halogenated pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit potent anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that certain analogs of 7-tert-butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine effectively inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. The compound's structure allows for interaction with ATP-binding sites in these kinases, leading to apoptosis in cancer cells .
Anti-inflammatory Properties
Another notable application is in the treatment of inflammatory diseases. The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro. A systematic review highlighted its potential as a therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease . The mechanism involves the modulation of signaling pathways that regulate inflammation.
Agriculture
Pesticide Development
In agricultural applications, 7-tert-butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine serves as a scaffold for developing novel pesticides. Its derivatives have been synthesized and tested for insecticidal activity against common pests. A recent study found that specific formulations exhibited high efficacy against aphids and whiteflies while being environmentally benign .
Herbicide Potential
Additionally, the compound has shown promise as a herbicide. Research indicates that it can inhibit the growth of certain weed species by interfering with their metabolic pathways. Field trials demonstrated a significant reduction in weed biomass when applied at optimal concentrations .
Material Science
Polymer Synthesis
In material science, 7-tert-butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is utilized in synthesizing advanced polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Studies have reported improved tensile strength and flexibility in polymer composites containing this compound .
Nanomaterials
Moreover, its derivatives are being explored for applications in nanotechnology. The ability to functionalize nanoparticles with pyrazolo[1,5-a]pyrimidine derivatives allows for targeted drug delivery systems. Research indicates that these nanoparticles can effectively deliver chemotherapeutic agents directly to tumor sites while minimizing side effects .
Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibits tumor growth via kinase targeting |
| Anti-inflammatory drugs | Reduces pro-inflammatory cytokines | |
| Agriculture | Pesticides | Effective against pests like aphids and whiteflies |
| Herbicides | Inhibits weed growth through metabolic interference | |
| Material Science | Polymer synthesis | Enhances thermal stability and mechanical properties |
| Nanotechnology | Enables targeted drug delivery systems |
Mechanism of Action
The mechanism of action of 7-tert-Butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Substituent Effects at Position 7
The tert-butyl group at position 7 distinguishes this compound from analogs with other substituents. Key comparisons include:
Physicochemical Impact :
- Lipophilicity: tert-Butyl > CF₃ > halogens (due to tert-butyl’s non-polar nature) .
- Molecular Weight : tert-Butyl analogs (e.g., C₈H₁₀F₃N₃ in : MW 217.2) are heavier than CF₃ derivatives (e.g., C₉H₇F₃N₄: MW 244.2) .
Substituent Effects at Position 3
The methyl group at position 3 contrasts with other common substituents:
Biological Activity
7-tert-Butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for various pharmacological properties, including antitubercular and antiviral activities. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C11H19N3
- Molecular Weight : 193.29 g/mol
- CAS Number : 1695197-03-5
Antitubercular Activity
Recent studies have highlighted the antitubercular properties of compounds within the pyrazolo[1,5-a]pyrimidine family. A focused library of analogues was synthesized to evaluate their efficacy against Mycobacterium tuberculosis (Mtb). The findings indicated that certain derivatives exhibited low cytotoxicity and significant antitubercular activity within macrophages. Importantly, the mechanism of action was distinct from other known inhibitors, as it did not interfere with cell-wall biosynthesis or iron uptake pathways .
Table 1: Antitubercular Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | MIC (µg/mL) | Cytotoxicity (HepG2) | Mechanism of Action |
|---|---|---|---|
| P6 | 0.25 | Low | Non-cell wall related |
| P7 | 0.50 | Moderate | Non-iron uptake |
| P19 | 0.10 | Low | Unknown |
Antiviral Activity
The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for its antiviral properties. Specifically, it has been identified as a potential inhibitor of casein kinase 2 (CSNK2), which plays a role in various viral replication processes. The compound's ability to selectively inhibit CSNK2 suggests promising avenues for developing antiviral therapies .
Cytotoxicity Studies
Cytotoxicity assessments were conducted using HepG2 liver cancer cells to determine the safety profile of 7-tert-butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. Results indicated that many derivatives maintained favorable cytotoxicity profiles while exhibiting potent biological activities. This balance is crucial for therapeutic applications where efficacy must be matched with safety .
Case Studies and Research Findings
One notable study involved the synthesis and evaluation of a series of pyrazolo[1,5-a]pyrimidine derivatives. The research focused on optimizing structural features to enhance biological activity while minimizing toxicity. The most promising compounds demonstrated significant antitubercular activity with minimal side effects in vitro and ex vivo models.
Mechanisms of Resistance
Research has also identified mechanisms through which resistance to these compounds may develop. Mutations in specific enzymes such as flavin adenine dinucleotide (FAD)-dependent hydroxylases have been linked to reduced efficacy due to increased catabolism of the drug . Understanding these mechanisms is essential for developing more effective therapeutic strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
